Cas no 2228635-06-9 (5-(oxiran-2-yl)thiophene-2-carbonitrile)
5-(oxiran-2-yl)thiophene-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-(oxiran-2-yl)thiophene-2-carbonitrile
- EN300-1750165
- 2228635-06-9
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- Inchi: 1S/C7H5NOS/c8-3-5-1-2-7(10-5)6-4-9-6/h1-2,6H,4H2
- InChI Key: IXBVTHGRNMUJNP-UHFFFAOYSA-N
- SMILES: S1C(C#N)=CC=C1C1CO1
Computed Properties
- Exact Mass: 151.00918496g/mol
- Monoisotopic Mass: 151.00918496g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 64.6Ų
5-(oxiran-2-yl)thiophene-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1750165-1g |
5-(oxiran-2-yl)thiophene-2-carbonitrile |
2228635-06-9 | 1g |
$1057.0 | 2023-09-20 | ||
| Enamine | EN300-1750165-5g |
5-(oxiran-2-yl)thiophene-2-carbonitrile |
2228635-06-9 | 5g |
$3065.0 | 2023-09-20 | ||
| Enamine | EN300-1750165-10g |
5-(oxiran-2-yl)thiophene-2-carbonitrile |
2228635-06-9 | 10g |
$4545.0 | 2023-09-20 | ||
| Enamine | EN300-1750165-0.05g |
5-(oxiran-2-yl)thiophene-2-carbonitrile |
2228635-06-9 | 0.05g |
$888.0 | 2023-09-20 | ||
| Enamine | EN300-1750165-0.1g |
5-(oxiran-2-yl)thiophene-2-carbonitrile |
2228635-06-9 | 0.1g |
$930.0 | 2023-09-20 | ||
| Enamine | EN300-1750165-0.25g |
5-(oxiran-2-yl)thiophene-2-carbonitrile |
2228635-06-9 | 0.25g |
$972.0 | 2023-09-20 | ||
| Enamine | EN300-1750165-0.5g |
5-(oxiran-2-yl)thiophene-2-carbonitrile |
2228635-06-9 | 0.5g |
$1014.0 | 2023-09-20 | ||
| Enamine | EN300-1750165-1.0g |
5-(oxiran-2-yl)thiophene-2-carbonitrile |
2228635-06-9 | 1g |
$1057.0 | 2023-06-03 | ||
| Enamine | EN300-1750165-2.5g |
5-(oxiran-2-yl)thiophene-2-carbonitrile |
2228635-06-9 | 2.5g |
$2071.0 | 2023-09-20 | ||
| Enamine | EN300-1750165-5.0g |
5-(oxiran-2-yl)thiophene-2-carbonitrile |
2228635-06-9 | 5g |
$3065.0 | 2023-06-03 |
5-(oxiran-2-yl)thiophene-2-carbonitrile Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 5-(oxiran-2-yl)thiophene-2-carbonitrile
5-(oxiran-2-yl)thiophene-2-carbonitrile: A Comprehensive Overview
5-(oxiran-2-yl)thiophene-2-carbonitrile, also known by its CAS number NO2228635-06-9, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a thiophene ring with an epoxide group and a nitrile functional group. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, serves as a foundational structure for various chemical modifications. The epoxide group, derived from ethylene oxide, introduces reactivity and potential for further chemical transformations. The nitrile group adds electron-withdrawing properties, enhancing the compound's versatility in different chemical environments.
The synthesis of 5-(oxiran-2-yl)thiophene-2-carbonitrile involves a series of well-established organic reactions. Typically, the starting material is a substituted thiophene derivative, which undergoes nucleophilic substitution or electrophilic addition to introduce the epoxide and nitrile groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing side reactions and improving yields. For instance, the use of transition metal catalysts such as palladium or copper has been reported to facilitate coupling reactions that are critical in constructing the desired structure.
One of the most notable applications of 5-(oxiran-2-yl)thiophene-2-carbonitrile is in the development of advanced materials. The compound's ability to form stable coordination complexes with metal ions makes it a valuable precursor for metal-organic frameworks (MOFs) and other porous materials. These materials have potential applications in gas storage, catalysis, and drug delivery systems. Recent studies have demonstrated that incorporating this compound into MOFs can significantly enhance their surface area and selectivity for specific gas molecules, such as CO₂ or CH₄.
In the field of pharmacology, 5-(oxiran-2-yl)thiophene-2-carbonitrile has shown promise as a building block for bioactive molecules. The thiophene ring is known for its ability to interact with biological targets such as enzymes and receptors. The epoxide group can undergo nucleophilic attack under physiological conditions, enabling controlled drug release mechanisms. Additionally, the nitrile group can be converted into other functional groups, such as amides or esters, through simple chemical transformations. This flexibility allows researchers to design drugs with tailored pharmacokinetic properties.
The reactivity of 5-(oxiran-2-yl)thiophene-2-carbonitrile is also exploited in various organic transformations. For example, the epoxide group can act as an electrophilic site in nucleophilic ring-opening reactions. This property has been utilized in the synthesis of complex molecules with multiple stereocenters. Recent studies have highlighted the use of this compound in enantioselective reactions catalyzed by chiral catalysts, leading to the formation of optically active compounds with high enantiomeric excess.
In terms of environmental impact, 5-(oxiran-2-yl)thiophene-2-carbonitrile exhibits moderate stability under standard conditions. However, its degradation pathways under different environmental conditions require further investigation to ensure sustainable practices in its production and use. Researchers are actively exploring methods to minimize waste generation during synthesis and maximize recycling opportunities.
In conclusion, 5-(oxiran-2-yl)thiophene-2-carbonitrile is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure enables it to serve as a versatile building block for advanced materials and bioactive molecules while offering opportunities for innovative chemical transformations. As research continues to uncover new properties and applications of this compound, its role in driving scientific progress is expected to grow significantly.
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